molecular formula C11H14BrNO B14850384 5-Bromo-2-cyclopropoxy-N,N-dimethylaniline

5-Bromo-2-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14850384
M. Wt: 256.14 g/mol
InChI Key: WTUCWDIDVFSMNQ-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14BrNO It is a derivative of aniline, featuring a bromine atom at the 5-position, a cyclopropoxy group at the 2-position, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropoxy-N,N-dimethylaniline typically involves the bromination of 2-cyclopropoxyaniline followed by N,N-dimethylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 5-position. The N,N-dimethylation is usually carried out using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

5-Bromo-2-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized anilines.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-cyclopropoxy-N,N-dimethylaniline
  • 5-Bromo-N,N-dimethylaniline
  • 2-Cyclopropoxy-N,N-dimethylaniline

Uniqueness

5-Bromo-2-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both a bromine atom and a cyclopropoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-2-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C11H14BrNO/c1-13(2)10-7-8(12)3-6-11(10)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

WTUCWDIDVFSMNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)OC2CC2

Origin of Product

United States

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